molecular formula C12H17NO2S B14391015 4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide CAS No. 90036-69-4

4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide

Cat. No.: B14391015
CAS No.: 90036-69-4
M. Wt: 239.34 g/mol
InChI Key: VAWPYBJXPIQIGS-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylbut-3-en-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The branched alkyl chain and benzene ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the branched alkyl chain, making it less hydrophobic.

    N-(2-Methylbut-3-en-2-yl)benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.

    4-Methyl-N-(2-methylpropyl)benzenesulfonamide: Contains a different alkyl chain, affecting its chemical properties and reactivity.

Uniqueness

4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the sulfonamide group and the branched alkyl chain provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

90036-69-4

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-methyl-N-(2-methylbut-3-en-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-5-12(3,4)13-16(14,15)11-8-6-10(2)7-9-11/h5-9,13H,1H2,2-4H3

InChI Key

VAWPYBJXPIQIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C=C

Origin of Product

United States

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